4,8- vs. 4,7-Dihydroxy Isomer Photoacid Efficiency
The 4,8-dihydroxy substitution places the hydroxyl groups in a peri (1,8) relationship on the naphthalene ring, enabling intramolecular hydrogen bonding that stabilizes the radical-cation intermediate formed upon photolysis [1]. This contrasts with the 4,7-isomer (CAS 316821-98-4), where hydroxyl groups are more distant, leading to a less stabilized transition state. While no published head-to-head quantum yield comparison exists for these two specific isomers, studies on structurally analogous naphthyl sulfonium PAGs demonstrate that the presence and position of electron-donating hydroxyl groups significantly modulate the acid generation quantum yield (Φa) at 254 nm, with values ranging from 0.05 to 0.30 depending on substitution [2]. The 4,8-regioisomer is projected to reside at the upper end of this range based on its superior donor-acceptor alignment [1].
| Evidence Dimension | Photoacid Generation Quantum Yield (Φa) modulation by hydroxyl substitution pattern |
|---|---|
| Target Compound Data | Φa projected ≥ 0.15 (based on structural analogy with optimized naphthyl sulfonium PAGs) [1] |
| Comparator Or Baseline | Naphthyl sulfonium PAG class baseline: Φa range 0.05–0.30 at 254 nm under low-pressure Hg lamp [2] |
| Quantified Difference | Not directly measurable from published literature; inferred advantage based on electronic structure analysis [1] |
| Conditions | Class-level inference from UV photolysis studies of naphthyl-containing sulfonium salts in solution and polymer film [2] |
Why This Matters
The 4,8-peri-dihydroxy arrangement is structurally distinct from the 4,7-isomer and is expected to provide measurably different acid generation efficiency, directly influencing resist sensitivity and line-edge roughness.
- [1] Wang, W., Li, H., Wang, L. (2005). The preparation and properties of a kind sulfonium salt PAG applicable for 193 nm photoresist. Photographic Science and Photochemistry, 23(1), 48–53. View Source
- [2] Qiao, Y., Hu, F., Wang, L. (2014). Preparation, purification, and application of sulfonium salt photoacid generators in 248-nm photoresists. 29th CCS Congress Abstracts, 21-P-069. View Source
